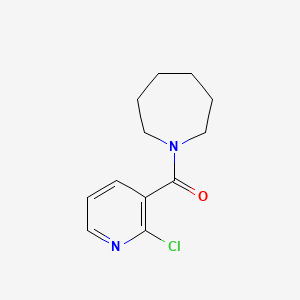

1-Azepanyl(2-chloro-3-pyridinyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azepanyl(2-chloro-3-pyridinyl)methanone, also known as 1-ACPM, is an organic compound with the molecular formula C9H9ClNO. It is a colorless liquid that has a wide range of applications in scientific research. 1-ACPM is used in the synthesis of organic compounds, as a catalyst in reactions, and as an intermediate in the manufacture of pharmaceuticals. It has also been used in the study of biochemical and physiological processes.

Scientific Research Applications

Process Development in Chemical Synthesis

1-Azepanyl(2-chloro-3-pyridinyl)methanone has been studied in the context of process development in chemical synthesis. For instance, Kopach et al. (2010) described the synthesis of a related compound, (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, which is an intermediate in the manufacture of NK1-II inhibitor LY686017. They developed a selective process involving ortho lithation, condensation, and oxidation, achieving over 75% yield and 95% purity (Kopach et al., 2010).

Crystal and Molecular Structure Analysis

The compound's structure has been a subject of interest in crystallography. Lakshminarayana et al. (2009) synthesized and characterized a similar compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, confirming its structure through X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).

Photochemical and Thermal Ring Contractions

In a study by Ogata et al. (1969), photochemical and thermal reactions of 3-acyl-3H-azepines, a class of compounds structurally related to this compound, were investigated. These reactions yielded various pyridine derivatives, providing insights into the compound's behavior under different conditions (Ogata et al., 1969).

Role in Metal Complex Formation

The formation of metal complexes using pyridinylmethanones has been explored. Wan et al. (2013) studied group 12 metal complexes of 2,6-Pyridinediylbis(3-pyridinyl)methanone, showing how the ligand exhibits flexible ligation modes in response to counteranions and solvent, leading to various coordination motifs (Wan et al., 2013).

Application in Organic Synthesis

Bawa et al. (2010) synthesized (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, illustrating the compound's role in the creation of organic structures with potential pharmacological activities (Bawa et al., 2010).

Synthesis of Dinuclear Metallacyclic Complexes

In another study by Wan et al. (2013), the synthesis of dinuclear metallacyclic silver(I) complexes with 2,6-Pyridinediylbis(3-pyridinyl)methanone was examined, revealing the compound's utility in forming complex metal structures (Wan et al., 2013).

properties

IUPAC Name |

azepan-1-yl-(2-chloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-10(6-5-7-14-11)12(16)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTRKDKOYDHUTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2554842.png)

![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)

![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)

![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)